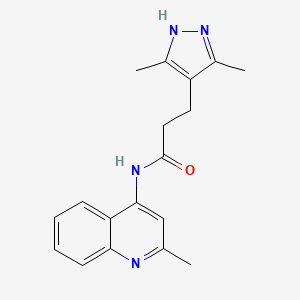

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a small molecule that can interact with various biological targets, making it a valuable tool for studying biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Complexes with Palladium(II) Chloride

Complexes of palladium(II) chloride with derivatives of 3-(pyrazol-1-yl)propanamide and 3-(3,5-dimethylpyrazol-1-yl)-propanamide have been prepared, showing potential in the formation of supramolecular hydrogen-bonded chains and cyclic dimers in solid state. These complexes afford trans-PdCl2(L)2, with x-ray crystal structure determinations revealing κN-monodentate coordination of the PPA-type ligands, highlighting their significance in supramolecular chemistry and potential catalytic applications (Palombo et al., 2019).

Cyclization Reactions

Cyclization of cyanamides with methyl anthranilates and other compounds leads to the formation of various heterocyclic derivatives, including 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These reactions contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Shikhaliev et al., 2008).

Antidepressant Properties

A study described the synthesis of compounds related to 3,4-diphenyl-1H-pyrazole-1-propanamine, identifying potential antidepressants with reduced side effects. This research suggests the utility of derivatives in developing new antidepressant drugs (Bailey et al., 1985).

Synthesis of Heterocyclic Derivatives

Efficient routes for synthesizing functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, involving cyclization of a key precursor with various N and C-nucleophiles, have been described. These derivatives were evaluated for their antioxidant activities, showcasing the potential in designing molecules with enhanced biological properties (Hassan & Hassanin, 2017).

Potential Antimicrobial Agents

A series of pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant in vitro antibacterial activity against various strains, highlighting their potential as novel antimicrobial agents (Raju et al., 2016).

Anticancer Activities

Certain derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum anticancer potential. Molecular docking studies further elucidated their mechanism of action, suggesting their use in cancer treatment (Al-Suwaidan et al., 2016).

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCMAMJDSZTXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)